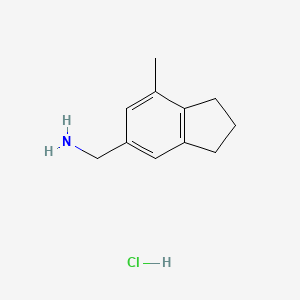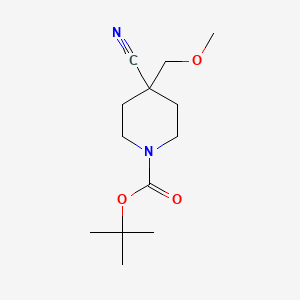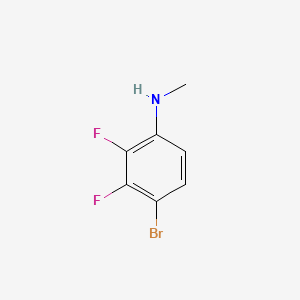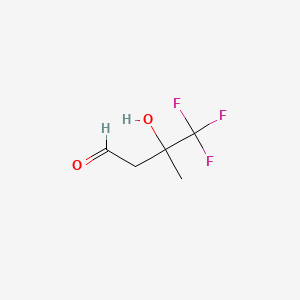
1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a methyl group and a methanamine group attached to the indene structure
准备方法
The synthesis of 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-2,3-dihydro-1H-indene.
Functional Group Introduction: The methanamine group is introduced through a series of reactions, often involving the use of reagents such as formaldehyde and ammonia.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides.
科学研究应用
1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 1-(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can interact with receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the specific target and context.
相似化合物的比较
1-(7-Methyl-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: This compound has a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.
1-(2,3-Dihydro-1H-inden-5-yl)methanamine: Lacks the methyl group, which can affect its reactivity and interactions with biological targets.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Contains a ketone group instead of a methanamine group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
(7-methyl-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-9(7-12)6-10-3-2-4-11(8)10;/h5-6H,2-4,7,12H2,1H3;1H |
InChI 键 |
VGSVXNUKUZEYAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1CCC2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-](/img/structure/B13490477.png)

![5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)


![1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13490498.png)
![(1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490501.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)


